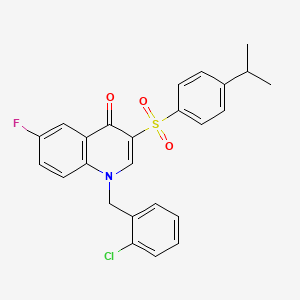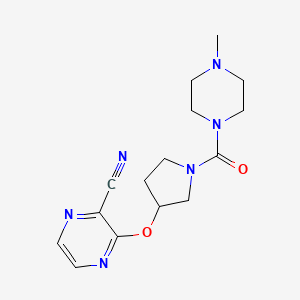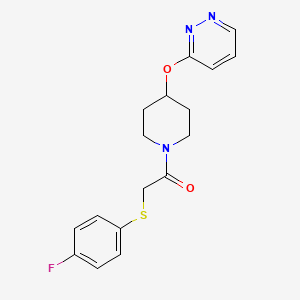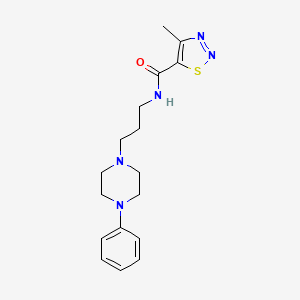
4-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1,2,3-thiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1,2,3-thiadiazole-5-carboxamide, also known as TAK-659, is a small molecule inhibitor of Bruton’s tyrosine kinase (BTK). BTK is a key signaling molecule in the B-cell receptor (BCR) pathway, which plays a critical role in the development and progression of B-cell malignancies. TAK-659 has shown promising preclinical activity in various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for the compound '4-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1,2,3-thiadiazole-5-carboxamide' involves the reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with 3-(4-phenylpiperazin-1-yl)propylamine in the presence of a coupling agent such as EDCI or HATU. The resulting intermediate is then treated with a dehydrating agent such as thionyl chloride to form the final product.
Starting Materials
4-methyl-1,2,3-thiadiazole-5-carboxylic acid, 3-(4-phenylpiperazin-1-yl)propylamine, coupling agent (e.g. EDCI or HATU), dehydrating agent (e.g. thionyl chloride)
Reaction
Step 1: 4-methyl-1,2,3-thiadiazole-5-carboxylic acid is reacted with a coupling agent (e.g. EDCI or HATU) in the presence of a base (e.g. DIPEA) to form an activated ester intermediate., Step 2: 3-(4-phenylpiperazin-1-yl)propylamine is added to the reaction mixture and stirred at room temperature for several hours to allow for coupling., Step 3: The resulting intermediate is treated with a dehydrating agent (e.g. thionyl chloride) to form the final product, 4-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1,2,3-thiadiazole-5-carboxamide.
Mecanismo De Acción
4-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1,2,3-thiadiazole-5-carboxamide is a selective inhibitor of BTK, which is a key signaling molecule in the BCR pathway. BTK is activated upon binding of the BCR to its antigen, leading to downstream activation of various signaling pathways involved in cell survival and proliferation. Inhibition of BTK by 4-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1,2,3-thiadiazole-5-carboxamide leads to decreased activation of these pathways, resulting in decreased cell survival and proliferation.
Efectos Bioquímicos Y Fisiológicos
4-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1,2,3-thiadiazole-5-carboxamide has been shown to induce apoptosis and inhibit BCR signaling in B-cell malignancies, leading to decreased proliferation and survival of malignant cells. 4-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1,2,3-thiadiazole-5-carboxamide has also been shown to have immunomodulatory effects, including inhibition of cytokine production and activation of natural killer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1,2,3-thiadiazole-5-carboxamide has several advantages for use in lab experiments, including its potency and selectivity for BTK, as well as its ability to induce apoptosis and inhibit BCR signaling in B-cell malignancies. However, 4-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1,2,3-thiadiazole-5-carboxamide also has limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.
Direcciones Futuras
For research on 4-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1,2,3-thiadiazole-5-carboxamide include clinical trials in B-cell malignancies, as well as further preclinical studies to investigate its potential for combination therapy with other targeted agents. Additionally, research is needed to better understand the mechanisms of resistance to BTK inhibitors, including 4-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1,2,3-thiadiazole-5-carboxamide, in order to develop strategies to overcome resistance and improve patient outcomes.
Aplicaciones Científicas De Investigación
4-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1,2,3-thiadiazole-5-carboxamide has been extensively studied in preclinical models of B-cell malignancies, where it has shown potent activity both as a single agent and in combination with other therapies. In CLL, 4-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1,2,3-thiadiazole-5-carboxamide has been shown to induce apoptosis and inhibit BCR signaling, leading to decreased proliferation and survival of CLL cells. In MCL and DLBCL, 4-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1,2,3-thiadiazole-5-carboxamide has been shown to inhibit proliferation and induce cell death in vitro and in vivo.
Propiedades
IUPAC Name |
4-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5OS/c1-14-16(24-20-19-14)17(23)18-8-5-9-21-10-12-22(13-11-21)15-6-3-2-4-7-15/h2-4,6-7H,5,8-13H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZGRPKSFWZOQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1,2,3-thiadiazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-3,4-dihydro-benzo[1,4]oxazin-2-one](/img/structure/B2624373.png)
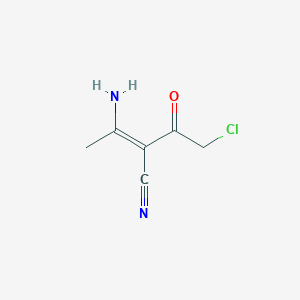
![N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2624377.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(2,4,5-trichlorophenyl)sulfanyl]acetamide](/img/structure/B2624378.png)
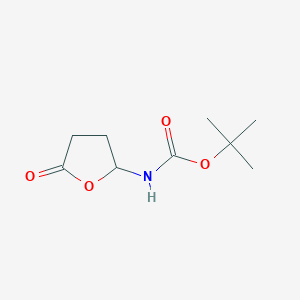
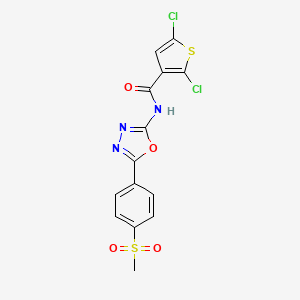
![4-chloro-3-oxo-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)butanenitrile](/img/structure/B2624384.png)
![Ethyl 2-[[1-(furan-2-carbonylamino)-2-(4-methylphenyl)-2-oxoethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2624385.png)
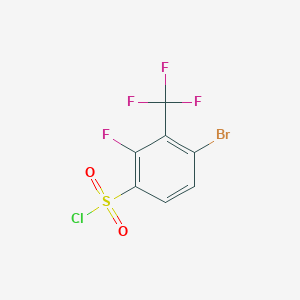
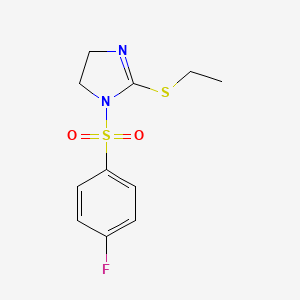
![(1S,2S,5R)-rel-3-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B2624389.png)
